molecular formula C22H25NO4 B11592457 (2E)-3-[4-methoxy-3-(morpholin-4-ylmethyl)phenyl]-1-(4-methoxyphenyl)prop-2-en-1-one

(2E)-3-[4-methoxy-3-(morpholin-4-ylmethyl)phenyl]-1-(4-methoxyphenyl)prop-2-en-1-one

Cat. No.: B11592457
M. Wt: 367.4 g/mol
InChI Key: IITWCJAPPMRXEM-YCRREMRBSA-N
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Description

(2E)-3-{4-METHOXY-3-[(MORPHOLIN-4-YL)METHYL]PHENYL}-1-(4-METHOXYPHENYL)PROP-2-EN-1-ONE is a synthetic organic compound characterized by its unique structure, which includes methoxy and morpholine functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-{4-METHOXY-3-[(MORPHOLIN-4-YL)METHYL]PHENYL}-1-(4-METHOXYPHENYL)PROP-2-EN-1-ONE typically involves a multi-step process. One common route includes the following steps:

    Formation of the Intermediate: The initial step involves the reaction of 4-methoxybenzaldehyde with morpholine in the presence of a suitable catalyst to form an intermediate compound.

    Condensation Reaction: The intermediate is then subjected to a condensation reaction with 4-methoxyacetophenone under basic conditions to form the final product.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and reduce costs. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-{4-METHOXY-3-[(MORPHOLIN-4-YL)METHYL]PHENYL}-1-(4-METHOXYPHENYL)PROP-2-EN-1-ONE undergoes various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

(2E)-3-{4-METHOXY-3-[(MORPHOLIN-4-YL)METHYL]PHENYL}-1-(4-METHOXYPHENYL)PROP-2-EN-1-ONE has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Materials Science: The compound is used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, facilitating the study of reaction mechanisms and the development of new synthetic methodologies.

Mechanism of Action

The mechanism by which (2E)-3-{4-METHOXY-3-[(MORPHOLIN-4-YL)METHYL]PHENYL}-1-(4-METHOXYPHENYL)PROP-2-EN-1-ONE exerts its effects involves interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes or receptors involved in inflammatory pathways, leading to the modulation of their activity.

    Pathways Involved: It can influence signaling pathways such as the NF-κB pathway, which plays a crucial role in the regulation of immune responses and inflammation.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxyphenethylamine: This compound shares the methoxy functional group and is used in the synthesis of various organic molecules.

    Dichloroaniline: An aniline derivative with similar aromatic substitution patterns, used in the production of dyes and herbicides.

Uniqueness

(2E)-3-{4-METHOXY-3-[(MORPHOLIN-4-YL)METHYL]PHENYL}-1-(4-METHOXYPHENYL)PROP-2-EN-1-ONE is unique due to its combination of methoxy and morpholine groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for diverse research applications and distinguishes it from other similar compounds.

Properties

Molecular Formula

C22H25NO4

Molecular Weight

367.4 g/mol

IUPAC Name

(E)-3-[4-methoxy-3-(morpholin-4-ylmethyl)phenyl]-1-(4-methoxyphenyl)prop-2-en-1-one

InChI

InChI=1S/C22H25NO4/c1-25-20-7-5-18(6-8-20)21(24)9-3-17-4-10-22(26-2)19(15-17)16-23-11-13-27-14-12-23/h3-10,15H,11-14,16H2,1-2H3/b9-3+

InChI Key

IITWCJAPPMRXEM-YCRREMRBSA-N

Isomeric SMILES

COC1=CC=C(C=C1)C(=O)/C=C/C2=CC(=C(C=C2)OC)CN3CCOCC3

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C=CC2=CC(=C(C=C2)OC)CN3CCOCC3

Origin of Product

United States

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